

C.I. Direct Violet 1: A Comprehensive Technical Guide

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CAS Number: 2586-60-9

This technical guide provides an in-depth overview of C.I. **Direct Violet 1**, a double azo dye with significant applications in both industrial dyeing processes and contemporary biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, synthesis, and its emerging role as a protein-protein interaction inhibitor.

Physicochemical and Biological Properties

C.I. **Direct Violet 1** is a water-soluble dye that appears as a reddish-brown to black powder[1] [2][3]. Its solubility in water is noted to be 62.5 mg/mL, and it is slightly soluble in ethanol[4][5]. The dye's primary industrial application is in the coloring of cellulose-based materials such as cotton and paper, as well as silk and leather[1][2].

Recent research has highlighted its potential in drug development as a protein-protein interaction (PPI) inhibitor. Specifically, it has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry[4][5]. It also demonstrates inhibitory activity against the interaction between tumor necrosis factor-alpha (TNF- α) and its receptor (TNFR1)[5].

Quantitative Data Summary



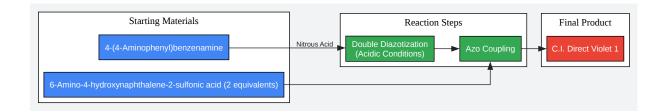
Property	Value	Source(s)
CAS Number	2586-60-9	[1][6]
C.I. Number	22570	[1]
Molecular Formula	C32H22N6Na2O8S2	[1][6]
Molecular Weight	728.66 g/mol	[1][6]
IUPAC Name	disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate	[6]
Synonyms	Direct Violet N, Direct Violet 4RB, Chlorazol Violet N	[1][2][6]
Physical Appearance	Reddish-brown to black powder	[1][2][3]
Solubility in Water	62.5 mg/mL (requires sonication)	[4][5]
IC ₅₀ (SARS-CoV-2-S-RBD binding to ACE2)	1.47 μΜ	[5]
IC ₅₀ (SARS-CoV-S1S2 binding to ACE2)	2.63 μΜ	[5]
IC ₅₀ (TNF-R1-TNFα binding)	2.11 μΜ	[5]
IC50 (SARS-CoV-2 pseudovirus entry)	35.8 μΜ	[5]

Synthesis Pathway

The synthesis of C.I. **Direct Violet 1** is a multi-step process involving diazotization and coupling reactions. The general manufacturing method involves the double nitriding of 4-(4-



Aminophenyl)benzenamine, which is then coupled with two molecules of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions[1].



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Synthesis of C.I. Direct Violet 1.

Experimental Protocols In-Vitro SARS-CoV-2 Spike-ACE2 Interaction Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of C.I. **Direct Violet 1** on the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

- C.I. Direct Violet 1 (CAS 2586-60-9)
- Recombinant human ACE2 protein
- Recombinant SARS-CoV-2 spike RBD protein
- TR-FRET donor and acceptor fluorophores
- Assay buffer (e.g., PBS with 0.1% BSA)



- 384-well microplates
- TR-FRET compatible plate reader

Procedure:

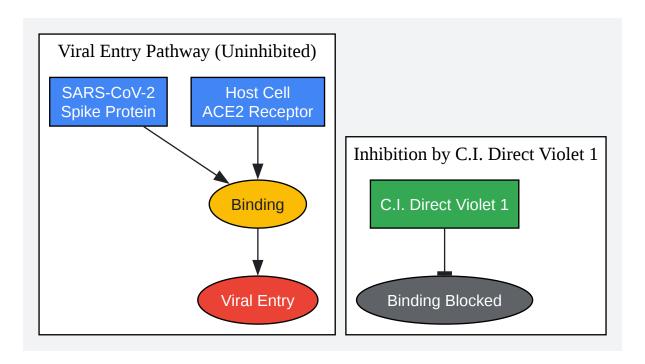
- Preparation of Reagents:
 - Prepare a stock solution of C.I. Direct Violet 1 in an appropriate solvent (e.g., water with sonication)[5].
 - Create a serial dilution of the C.I. Direct Violet 1 stock solution in the assay buffer to achieve a range of test concentrations.
 - Prepare solutions of ACE2 and spike RBD proteins in the assay buffer at the concentrations recommended by the TR-FRET assay kit manufacturer.
- Assay Protocol:
 - Add a fixed volume of the ACE2 protein solution to each well of the 384-well microplate.
 - Add the various dilutions of C.I. **Direct Violet 1** or a vehicle control to the wells.
 - Add the spike RBD protein solution to the wells to initiate the binding reaction.
 - Incubate the plate at room temperature for the time specified in the assay kit's instructions to allow for protein-protein binding.
 - Add the TR-FRET detection reagents (donor and acceptor fluorophores).
 - Incubate the plate in the dark as per the manufacturer's protocol to allow for fluorophore binding.
- Data Acquisition and Analysis:
 - Measure the TR-FRET signal using a plate reader at the appropriate excitation and emission wavelengths.



- Calculate the percentage of inhibition for each concentration of C.I. Direct Violet 1 relative to the vehicle control.
- Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action as a PPI Inhibitor

C.I. **Direct Violet 1** functions as a competitive inhibitor, likely by binding to the interaction surface of either the SARS-CoV-2 spike protein or the ACE2 receptor, thereby sterically hindering their association. This prevents the formation of the spike-ACE2 complex, which is a prerequisite for viral entry into host cells.



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